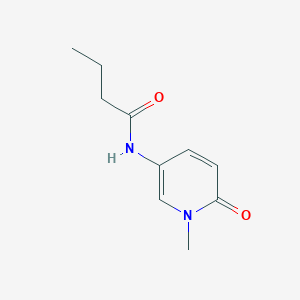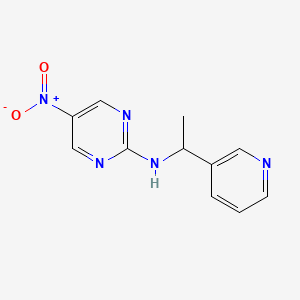![molecular formula C9H10ClNO3S B7586828 4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester](/img/structure/B7586828.png)
4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester, also known as Ceftezole, is a broad-spectrum antibiotic that belongs to the cephalosporin group. It is used to treat bacterial infections such as skin and urinary tract infections. Ceftezole is a second-generation cephalosporin antibiotic that is effective against gram-positive and gram-negative bacteria.
Mécanisme D'action
4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester works by inhibiting bacterial cell wall synthesis. It binds to and inhibits the activity of penicillin-binding proteins (PBPs) that are involved in the cross-linking of peptidoglycan chains in bacterial cell walls. This leads to the disruption of the bacterial cell wall and eventual cell death.
Biochemical and Physiological Effects:
4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester has been shown to have low toxicity and good tolerability in humans. It is rapidly absorbed after intravenous administration and has a half-life of approximately 1 hour. 4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester is primarily excreted unchanged in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester is a useful tool for studying bacterial cell wall synthesis and for testing the susceptibility of bacteria to antibiotics. However, it is important to note that 4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester is not effective against all bacteria and may not be the best choice for all types of bacterial infections.
Orientations Futures
There are several future directions for research on 4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester. One area of interest is the development of new analogs of 4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester with improved antibacterial activity and reduced toxicity. Another area of research is the use of 4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester in combination with other antibiotics to improve its effectiveness against certain types of bacteria. Additionally, there is ongoing research on the mechanism of action of 4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester and its potential use in the treatment of other types of infections.
Méthodes De Synthèse
4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester is synthesized by the reaction of 7-aminocephalosporanic acid with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of triethylamine. This reaction results in the formation of 4-[(2-chloroacetyl)amino]methyl-7-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. This compound is then methylated using diazomethane to form the final product, 4-[(2-chloroacetyl)amino]methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid methyl ester.
Applications De Recherche Scientifique
4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus pneumoniae. 4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester has also been studied for its potential use in the treatment of urinary tract infections, skin and soft tissue infections, and respiratory tract infections.
Propriétés
IUPAC Name |
methyl 4-[[(2-chloroacetyl)amino]methyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-14-9(13)7-2-6(5-15-7)4-11-8(12)3-10/h2,5H,3-4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCJUMIKWIRPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7586779.png)
![(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)
![N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B7586804.png)

![(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7586815.png)


![N-[(3-methoxyphenyl)methyl]-1-(4-methylsulfonylphenyl)methanamine](/img/structure/B7586860.png)


